molecular formula C11H11ClO3 B12291495 Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12291495
M. Wt: 226.65 g/mol
InChI Key: UJRHCGZDUKQDRF-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate is a bicyclic organic compound featuring a partially saturated benzofuran core substituted with a chlorine atom at position 6 and a methyl ester group at position 3. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 2-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3

InChI Key

UJRHCGZDUKQDRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Oxidative Cyclization

A patented method () employs oxidative cyclization of bromoethoxy intermediates. Key steps include:

  • Bromoethylation : Reaction of 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid methyl ester with excess 1,2-dibromoethane under acidic conditions to introduce a bromoethoxy group.
  • Cyclization : Thermal or base-induced elimination forms the dihydrobenzofuran ring.
  • Hydrolysis : Removal of protecting groups yields the carboxylic acid intermediate, which is esterified to the methyl acetate.

Reaction Conditions

Step Reagents/Conditions Yield Reference
Bromoethylation 1,2-Dibromoethane, 35–45°C 78–89%
Cyclization NaOH, reflux, 10–12 hr 85–90%
Esterification CH₃OH, H⁺ or SOCl₂ >95%

Palladium-Catalyzed Cycloisomerization

A palladium-mediated pathway () combines α,β-unsaturated carboxylic acids with substituted phenols. The mechanism involves:

  • C–H Activation : Palladium coordination to the phenol oxygen.
  • Insertion : Allyl carboxylate insertion into the Pd–C bond.
  • Decarboxylation : Formation of a Pd-allyl intermediate.
  • β-Hydride Elimination : Cyclization to the dihydrobenzofuran.

Key Parameters

Parameter Value/Conditions Outcome
Catalyst Pd(OAc)₂ + 1,10-phenanthroline High regioselectivity
Solvent ClCH₂CH₂Cl, 130°C Improved yield
Substrate 5-Chlorophenol derivatives 6-Chloro substitution

Halogenation Strategies

The 6-chloro group is introduced via electrophilic aromatic substitution (EAS) or directed metallation.

Chlorination of Phenolic Intermediates

Post-cyclization chlorination () targets the electron-rich aromatic ring.

Method Reagents Position Selectivity Yield
POCl₃ POCl₃, pyridine, 0–5°C Para to hydroxyl 70–80%
SOCl₂ SOCl₂, DMF, 60°C Ortho/para 65–75%

Mechanistic Insight :
Chlorine substitutes the hydroxyl group via a Friedel-Crafts mechanism, though steric and electronic effects dictate regioselectivity.

Directed Ortho-Metallation (DOM)

For complex substrates, DOM enables precise halogenation. A Grignard or organolithium reagent directs chlorination to the ortho position, followed by quenching with Cl₂ or NCS.

Esterification and Functional Group Interconversion

The acetate group at position 3 is introduced via esterification of a hydroxyl intermediate.

Acetylation

Method Reagents Conditions Purity
Acetic Anhydride Ac₂O, pyridine, RT 95–98%
Acetyl Chloride ClCH₃CO, Et₃N, 0°C → RT >90%

Critical Factors :

  • Stereochemistry : Position 3’s stereochemistry (if chiral) must be preserved during acetylation.
  • Protecting Groups : Acetate stability under acidic/basic conditions ensures compatibility with subsequent reactions.

Alternative Routes

  • Mitsunobu Reaction : Converts alcohols to esters using DEAD/DIAD and triphenylphosphine.
  • Transesterification : Methyl acetate exchange under catalytic acid/base conditions.

Industrial-Scale Optimization

Patent data () highlight scalable processes:

Parameter Lab-Scale Industrial-Scale
Solvent Ethyl acetate Methyl alcohol
Catalyst RuCl₃·H₂O Pd/C
Temperature 20–30°C 50–80°C
Yield 60–85% 70–90%

Key Innovations :

  • Catalyst Recycling : Pd/C enables reuse, reducing costs.
  • Byproduct Management : Crystallization with toluene minimizes impurities.

Analytical Characterization

Structural validation employs:

Technique Application Key Data
¹H NMR Position 3 acetate (δ 4.5–5.0 ppm), dihydrofuran protons (δ 3.2–3.8 ppm)
¹³C NMR Acetate carbonyl (δ 170–175 ppm), chloro-substituted carbons (δ 120–130 ppm)
HPLC Purity >95% (C18 column, MeOH/H₂O gradient)

Comparative Analysis of Methods

Method Advantages Limitations
Oxidative Cyclization High yield, scalable Multi-step, harsh conditions
Palladium Catalysis Regioselective, mild conditions Expensive catalysts
DOM Halogenation Precision, versatile Requires sensitive reagents

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at position 6 acts as a leaving group, enabling substitution reactions:

  • Mechanism : The chloro group undergoes nucleophilic aromatic substitution or elimination, depending on reaction conditions.

  • Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures, and strong nucleophiles (e.g., amines, alcohols).

  • Example : Replacement of Cl with hydroxyl groups via hydrolysis under basic conditions.

Catalytic Cross-Coupling

Palladium-catalyzed reactions are prominent for functionalizing dihydrobenzofurans:

  • Mechanism : Oxidative addition of Pd(0) to aryl halides followed by transmetallation with organometallic reagents .

  • Conditions : Pd(OAc)₂, XPhos ligand, NMP solvent, 80°C .

  • Application : Formation of substituted derivatives for medicinal chemistry.

Photochemical Radical Cyclization

Light-induced radical pathways enable cascade reactions:

  • Mechanism : Homolytic cleavage of α-iodo sulfones generates radicals, which undergo intramolecular cyclization to form the dihydrobenzofuran core .

  • Conditions : UV/visible light, inert solvents (e.g., 1,2-dichlorobenzene), controlled temperature.

  • Byproducts : Minor bicyclic compounds (e.g., 3aa ) via alternative cyclization pathways .

Functional Group Modifications

  • Hydrolysis : The acetate group at position 3 can hydrolyze to a carboxylic acid under acidic/basic conditions .

  • Alkylation : The hydroxyl group (if present) may undergo alkylation with alkyl halides.

  • Reduction : Sodium borohydride can reduce ketones to alcohols under controlled conditions (e.g., 0°C in methanol) .

Analytical and Spectral Data

Technique Key Observations References
¹H NMR Aromatic protons (δ 6.5–7.5 ppm), methoxy (δ 3.5 ppm), acetate (δ 4.0–4.5 ppm)
Mass Spectrometry Molecular ion peak at [M]+ corresponding to C₁₁H₁₀ClO₃ (molecular weight ~232 g/mol)
Melting Point Typically ranges 85–88°C for chlorinated derivatives

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate can be synthesized through various methods involving the manipulation of 2,3-dihydrobenzofuran derivatives. One notable preparation method involves using p-amino m-allyl o-hydroxybenzene methyl ester as a starting material, which undergoes a series of reactions including oxidation, reduction, and cyclization to yield the desired compound . The compound has a molecular formula of C11H11ClO3 and a molecular weight of approximately 232.66 g/mol .

Biological Activities

Anticancer Properties
One of the most significant applications of this compound is in cancer treatment. Research indicates that compounds within the benzofuran class exhibit promising anticancer activities. Specifically, substituted benzofuranyl compounds have been shown to act as inhibitors of p21-activated kinases (PAKs), which are implicated in various cancer pathways. These compounds can modulate PAK activity and potentially serve as therapeutic agents against cancers such as mantle cell lymphoma .

Antimicrobial Effects
Another area of interest is the antimicrobial properties of benzofuran derivatives. Studies have demonstrated that certain benzofuran compounds possess significant antifungal activities against pathogens like Candida albicans. The presence of specific substituents on the benzofuran ring can enhance these antimicrobial effects, making this compound a candidate for further exploration in antimicrobial drug development .

Therapeutic Potential

Pharmaceutical Applications
The versatility of this compound extends to its potential use in formulating new medications. Its ability to inhibit specific biological pathways opens avenues for developing drugs targeting diseases mediated by PAKs or exhibiting antimicrobial resistance. The compound's structural characteristics suggest it could be modified to enhance efficacy and reduce toxicity .

Case Studies

  • Cancer Treatment : In a study involving Z138 cells (a model for mantle cell lymphoma), compounds structurally related to this compound exhibited significant inhibition of cell growth. The results indicated that these compounds could serve as lead candidates for further development into anticancer therapies .
  • Antimicrobial Activity : A series of experiments evaluated the antifungal activity of benzofuran derivatives against various strains of Candida. Compounds similar to this compound demonstrated enhanced activity when modified with electron-withdrawing groups, suggesting potential for developing more effective antifungal agents .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate
  • Molecular Formula : C₁₁H₁₁BrO₃
  • Molecular Weight : 271.11 g/mol
  • CAS : 2070896-49-8
  • Key Differences : Bromine substitution at position 6 increases molecular weight compared to the chloro analog (271.11 vs. ~212.63 for the acid form). Bromine’s larger atomic radius and polarizability may enhance lipophilicity and alter reactivity in nucleophilic substitution reactions .
6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid
  • Molecular Formula : C₁₀H₉ClO₃
  • Molecular Weight : 212.63 g/mol
  • CAS : 1544807-72-8
  • This acid form is likely used in coupling reactions or as a precursor for ester derivatives .

Functional Group Variations

(R)- and (S)-Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-ylacetate
  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • CAS (R) : 1234474-58-8; (S) : 1000414-38-9
  • Key Differences : The hydroxyl group at position 6 introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Stereochemistry (R vs. S) may influence biological activity or chiral resolution in synthesis. These enantiomers are sold as high-purity reagents (JPY 17,500/250mg), indicating their specialized applications .
6-Chloro-2,3-dihydrobenzofuran-3-amine Derivatives
  • Examples :
    • 6-Chloro-2,3-dihydrobenzofuran-3-amine (CAS 1213970-75-2)
    • (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2102411-86-7)
  • Key Differences : Replacement of the acetate group with an amine functionalizes the core for nucleophilic reactions. Hydrochloride salts improve stability and solubility, suggesting utility in drug discovery .

Substituent Position and Ring Saturation

2-(6-Methyl-1-benzofuran-3-yl)acetate Esters
  • Examples :
    • [2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester (CAS 735296-43-2)
    • (6-bromonaphthalen-2-yl) ester (CAS 733791-72-5)
  • Key Differences: The unsaturated benzofuran ring (vs. A methyl group at position 6 reduces steric hindrance compared to chloro/bromo substituents .

Data Table: Key Comparative Properties

Compound Name Substituent (Position 6) Functional Group Molecular Weight (g/mol) CAS Number Notable Properties/Applications
Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate Cl Methyl ester ~212.63 (acid form) N/A Intermediate for lipophilic derivatives
Methyl 6-Bromo-2,3-dihydrobenzofuran-3-acetate Br Methyl ester 271.11 2070896-49-8 Enhanced reactivity in substitutions
6-Chloro-2,3-dihydrobenzofuran-3-acetic Acid Cl Carboxylic acid 212.63 1544807-72-8 Precursor for ester synthesis
(R)-Methyl 6-Hydroxy-2,3-dihydrobenzofuran-3-ylacetate OH Methyl ester 208.21 1234474-58-8 Chiral reagent, high cost
6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride Cl Amine (HCl salt) ~220 (estimated) 2102411-86-7 Stable, drug discovery applications

Biological Activity

Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article explores the biological activity of this compound, drawing from various studies and findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzofuran moiety with a chlorine atom and an acetate group. Its molecular formula is C11H11ClO3C_{11}H_{11}ClO_3, with a molecular weight of approximately 232.66 g/mol. The presence of the chlorine atom and the acetate group plays a significant role in its biological interactions.

1. Anticancer Activity

Research indicates that derivatives of 2,3-dihydrobenzofuran compounds, including this compound, exhibit significant anticancer properties. A study on structurally related compounds demonstrated varying degrees of cytotoxicity against several cancer cell lines.

Compound NameCell Line TestedIC50 (µM)
This compoundHeLaTBD
Methyl 5-Chloro-2,3-dihydrobenzofuran-3-acetateHepG225.0
Methyl 4-Acetamido-5-Chloro-2,3-Dihydrobenzofuran-7-CarboxylateMCF-725.7

The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) modulation .

2. Anti-inflammatory Activity

The anti-inflammatory potential of similar benzofuran derivatives has been documented extensively. In particular, compounds with methyl groups adjacent to acetic acid functionalities have shown enhanced anti-inflammatory effects. For instance, studies utilizing carrageenan-induced edema models indicated that certain derivatives exhibited potent anti-inflammatory activity .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, suggesting a potential for development as an antimicrobial agent.

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus cereusTBD

The presence of electron-withdrawing groups like chlorine has been correlated with increased antimicrobial activity .

Case Studies

  • Anticancer Efficacy : A study assessing the cytotoxic effects of various dihydrobenzofuran derivatives on HeLa cells found that modifications to the benzofuran structure significantly influenced their cytotoxic profiles. This compound was included in this assessment but requires further investigation to establish specific IC50 values .
  • Anti-inflammatory Mechanisms : Research utilizing animal models for inflammatory diseases highlighted that compounds similar to this compound could effectively reduce inflammation markers without significant side effects on locomotor behavior .

Q & A

Q. What are the implications of trace impurities (<2%) on pharmacological or toxicological studies?

  • Methodology : Characterize impurities via LC-MS and synthesize them as reference standards. Assess their bioactivity in secondary assays. Use preparative HPLC to isolate impurities and evaluate their cytotoxicity (e.g., MTT assay) to rule out confounding effects .

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